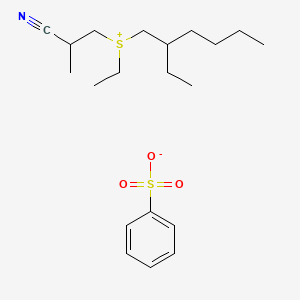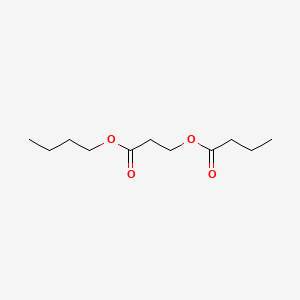
Ethyl 3-(4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 282-934-0, also known as mercurous oxide, is a chemical compound with the molecular formula Hg2O. It is a black or dark brown solid that is known for its unique properties and applications in various fields.
Preparation Methods
Mercurous oxide can be synthesized through several methods:
Direct Synthesis: By heating mercury in the presence of oxygen, mercurous oxide can be formed directly.
Reaction with Alkali: Another method involves reacting mercurous nitrate with a strong alkali, such as sodium hydroxide, to precipitate mercurous oxide.
Industrial Production: Industrially, mercurous oxide is produced by the controlled oxidation of mercury in a specific environment to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Mercurous oxide undergoes several types of chemical reactions:
Decomposition: When heated, mercurous oxide decomposes into mercury and oxygen.
Reduction: It can be reduced to metallic mercury using reducing agents like hydrogen or carbon monoxide.
Oxidation: Mercurous oxide can be oxidized to mercuric oxide (HgO) in the presence of strong oxidizing agents.
Substitution: It reacts with acids to form mercurous salts and water.
Common reagents used in these reactions include hydrogen, carbon monoxide, and various acids. The major products formed from these reactions are metallic mercury, oxygen, and mercurous salts.
Scientific Research Applications
Mercurous oxide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, mercurous oxide is used in the study of mercury’s effects on biological systems.
Medicine: Historically, it has been used in medicinal preparations, although its use has declined due to toxicity concerns.
Industry: In the industrial sector, mercurous oxide is used in the production of certain types of batteries and as a catalyst in chemical manufacturing processes.
Mechanism of Action
The mechanism by which mercurous oxide exerts its effects involves its ability to release mercury ions. These ions can interact with various molecular targets, including enzymes and cellular components, disrupting normal cellular functions. The pathways involved include oxidative stress and inhibition of enzyme activity, leading to cellular damage and toxicity.
Comparison with Similar Compounds
Mercurous oxide can be compared with other mercury compounds such as mercuric oxide (HgO) and mercurous chloride (Hg2Cl2):
Mercuric Oxide (HgO): Unlike mercurous oxide, mercuric oxide is a red or yellow solid and is more stable. It is used in different applications, including as a pigment and in the production of mercury batteries.
Mercurous Chloride (Hg2Cl2):
Mercurous oxide is unique due to its specific oxidation state and its distinct chemical and physical properties, which make it suitable for particular applications that other mercury compounds may not be able to fulfill.
Properties
CAS No. |
84473-79-0 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
ethyl 3-[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]oxirane-2-carboxylate |
InChI |
InChI=1S/C17H26O3/c1-4-19-17(18)16-15(20-16)14-10-8-13(9-11-14)7-5-6-12(2)3/h6,8,14-16H,4-5,7,9-11H2,1-3H3 |
InChI Key |
PVRRNOXJDZFUFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)C2CCC(=CC2)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















